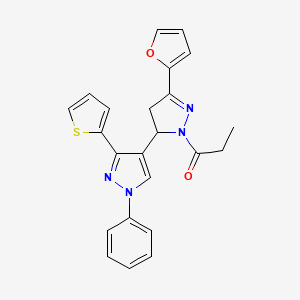
5-(2-呋喃基)-1'-苯基-2-丙酰基-3'-(2-噻吩基)-3,4-二氢-1'H,2H-3,4'-联吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings
科学研究应用
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with hydrazine, followed by cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes could be a potential approach.
化学反应分析
Types of Reactions
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield dihydrofuran derivatives .
作用机制
The mechanism of action of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is not fully understood. its biological activities are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple heterocyclic rings suggests potential interactions with various biological macromolecules .
相似化合物的比较
Similar Compounds
- 5-(2-furyl)-1-methyl-1H-imidazole
- 1-methyl-5-(2-thienyl)-1H-imidazole
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties.
生物活性
The compound 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18N4O2S
- Molecular Weight : 402.47 g/mol
- Purity : Typically 95% .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
Research indicates that derivatives of the bipyrazole structure, similar to our compound of interest, exhibit significant anticancer activity . For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 49.7 ± 12.7 | Induces apoptosis via Bax/Bcl2 modulation |
| 2 | Luc-4T1 | 4.4 | Cell cycle arrest at G2/M phase |
| 3 | A549 | 27.1 | Inhibition of EGFR signaling pathways |
These findings suggest that the compound may induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 , leading to enhanced cancer cell death .
Mechanistic Studies
Studies have demonstrated that compounds similar to our target can affect critical cellular pathways:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, which is crucial for controlling cell proliferation .
- Apoptotic Pathways : Increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes were observed in treated cells, indicating a shift towards apoptosis .
Case Studies
Several case studies have documented the effects of bipyrazole derivatives on cancer cells:
- Case Study 1 : A derivative similar to our compound was tested on breast cancer cells (MDA-MB-231), showing an IC50 value significantly lower than traditional chemotherapeutics like 5-FU , suggesting enhanced efficacy .
- Case Study 2 : In a study involving lung cancer cells (A549), treatment with the compound resulted in substantial cytotoxicity and induced apoptosis through mitochondrial pathways .
属性
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDLDDLFLTVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














